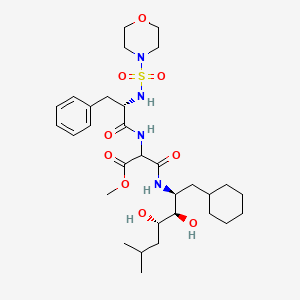
PD 132002
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-{[(1S,2R,3S)-1-(cyclohexylmethyl)-2,3-dihydroxy-5-methylhexyl]amino}-2-({(2S)-2-[(4-morpholinylsulfonyl)amino]-3-phenylpropanoyl}amino)-3-oxopropanoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, biochemistry, and industrial chemistry. This compound features multiple functional groups, including hydroxyl, amino, and sulfonyl groups, which contribute to its diverse chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PD 132002 typically involves multi-step organic synthesis. The process may include:
Formation of the cyclohexylmethyl intermediate: This step involves the reaction of cyclohexylmethyl bromide with a suitable nucleophile to form the cyclohexylmethyl intermediate.
Introduction of the dihydroxyhexyl group: The intermediate is then reacted with a dihydroxyhexyl derivative under specific conditions to introduce the dihydroxyhexyl group.
Coupling with the morpholinylsulfonyl derivative: The resulting compound is coupled with a morpholinylsulfonyl derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-{[(1S,2R,3S)-1-(cyclohexylmethyl)-2,3-dihydroxy-5-methylhexyl]amino}-2-({(2S)-2-[(4-morpholinylsulfonyl)amino]-3-phenylpropanoyl}amino)-3-oxopropanoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The amino and sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or carboxylic acids, while reduction of the carbonyl groups may yield alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activity. The presence of amino and sulfonyl groups suggests that it could interact with biological targets such as enzymes or receptors.
Medicine
In medicine, this compound may be investigated for its potential therapeutic applications. Its complex structure and functional groups could make it a candidate for drug development, particularly in the areas of cancer, inflammation, or infectious diseases.
Industry
In industry, the compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure could impart specific properties to materials or enhance the efficiency of catalytic processes.
Mécanisme D'action
The mechanism of action of PD 132002 depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s functional groups could form hydrogen bonds, ionic interactions, or covalent bonds with these targets, leading to changes in their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other complex organic molecules with multiple functional groups, such as:
Methyl 3-{[(1S,2R,3S)-1-(cyclohexylmethyl)-2,3-dihydroxy-5-methylhexyl]amino}-2-({(2S)-2-[(4-morpholinylsulfonyl)amino]-3-phenylpropanoyl}amino)-3-oxopropanoate analogs: These compounds have similar structures but may differ in the substituents on the cyclohexylmethyl or dihydroxyhexyl groups.
Other amino acid derivatives: Compounds with similar amino acid backbones but different side chains or functional groups.
Uniqueness
The uniqueness of PD 132002 lies in its specific combination of functional groups and stereochemistry. This unique structure may confer specific biological activity or chemical reactivity that distinguishes it from other similar compounds.
Propriétés
Formule moléculaire |
C31H50N4O9S |
|---|---|
Poids moléculaire |
654.8 g/mol |
Nom IUPAC |
methyl 3-[[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]-2-[[(2S)-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanoyl]amino]-3-oxopropanoate |
InChI |
InChI=1S/C31H50N4O9S/c1-21(2)18-26(36)28(37)24(19-22-10-6-4-7-11-22)32-30(39)27(31(40)43-3)33-29(38)25(20-23-12-8-5-9-13-23)34-45(41,42)35-14-16-44-17-15-35/h5,8-9,12-13,21-22,24-28,34,36-37H,4,6-7,10-11,14-20H2,1-3H3,(H,32,39)(H,33,38)/t24-,25-,26-,27?,28+/m0/s1 |
Clé InChI |
IEWAGORIVPFRDB-KDPBSHNGSA-N |
SMILES isomérique |
CC(C)C[C@@H]([C@@H]([C@H](CC1CCCCC1)NC(=O)C(C(=O)OC)NC(=O)[C@H](CC2=CC=CC=C2)NS(=O)(=O)N3CCOCC3)O)O |
SMILES canonique |
CC(C)CC(C(C(CC1CCCCC1)NC(=O)C(C(=O)OC)NC(=O)C(CC2=CC=CC=C2)NS(=O)(=O)N3CCOCC3)O)O |
Synonymes |
3-((1-(cyclohexylmethyl)-2,3-dihydroxy-5-methylhexyl)amino)-N-(N-(4-morpholinosulfonyl)phenylalanyl)-3-oxo-DL-alanine methyl ester PD 132002 PD-132002 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















